6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a unique combination of a thienopyrimidine moiety and a naphthalenol structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the thienopyrimidine core This can be achieved through the reaction of appropriate thiophene and pyrimidine precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the thienopyrimidine moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution reactions could yield a variety of functionalized derivatives.
Scientific Research Applications
6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit specific kinases and other molecular targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core and have similar biological activities.
Naphthalenol Derivatives: Compounds with a naphthalenol structure also exhibit similar chemical reactivity and potential therapeutic applications.
Uniqueness
6-Methoxy-1-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its combination of the thienopyrimidine and naphthalenol moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-13-4-5-14-12(9-13)3-2-7-18(14,22)10-19-17-16-15(6-8-24-16)20-11-21-17/h4-6,8-9,11,22H,2-3,7,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQQIBJQKPTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3SC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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